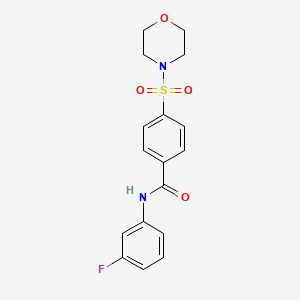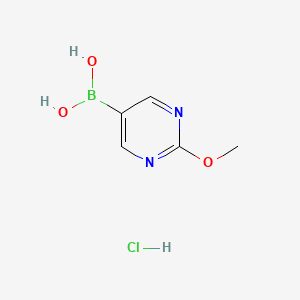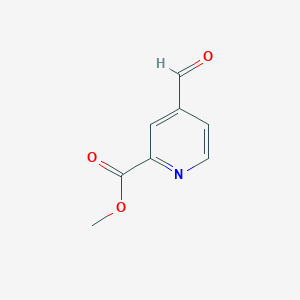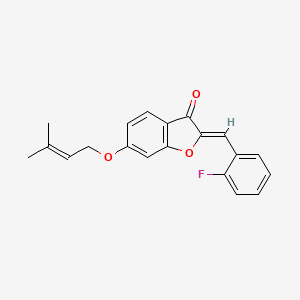
N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide” is a chemical compound that contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The presence of the fluorophenyl group and the morpholinosulfonyl group could potentially give this compound unique properties, but without specific studies on this compound, it’s hard to predict its exact characteristics.
Chemical Reactions Analysis
The chemical reactions that “N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide” can undergo would depend on its exact structure and the conditions under which it’s used. Generally, amides can participate in a variety of reactions, including hydrolysis, reduction, and reactions with other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide” would depend on its exact structure. Generally, amides have relatively high boiling points due to their ability to form hydrogen bonds . The presence of the fluorophenyl and morpholinosulfonyl groups could also influence the compound’s solubility, stability, and other properties.Applications De Recherche Scientifique
Antifungal Activity
Research on N-benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including a compound with a morpholino group, highlighted its synthesis, characterization, and antifungal activity against pathogens responsible for plant diseases. This study demonstrates the potential of such compounds in developing antifungal agents (Zhou Weiqun et al., 2005) source.
Antiviral Applications
A novel inhibitor of hepatitis B, featuring a morpholino group and synthesized through a detailed chemical process, showed promising in vitro nanomolar inhibitory activity against HBV. This underscores the compound's potential in antiviral therapy, particularly for hepatitis B (Ivachtchenko et al., 2019) source.
Gastrokinetic Agents
Compounds with morpholino groups have been synthesized and evaluated for their gastrokinetic activity. For instance, 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide showed potent gastric emptying activity, comparable to cisapride but without dopamine D2 receptor antagonistic activity, suggesting its use as a safer gastrokinetic agent (Kato et al., 1991) source.
Synthesis and Characterization of Benzamide Derivatives
Studies on the synthesis and biological activity of various benzamide derivatives incorporating morpholino groups have yielded significant insights into their potential applications in cancer therapy and microbial activity screening. Such compounds have been systematically characterized and evaluated for their inhibitory effects on cancer cell proliferation and microbial growth (Mamatha S.V et al., 2019) source.
Antitumor Activity
The synthesis and antitumor evaluation of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated its potential in inhibiting the proliferation of cancer cell lines, such as A549 and BGC-823. This finding suggests the potential therapeutic applications of morpholino-containing benzamide derivatives in cancer treatment (X. Ji et al., 2018) source.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-2-1-3-15(12-14)19-17(21)13-4-6-16(7-5-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLYVBOWCNZRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)




![(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2644348.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B2644349.png)
![6-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2644350.png)
![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2644353.png)
![N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine](/img/structure/B2644357.png)
![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2644361.png)

